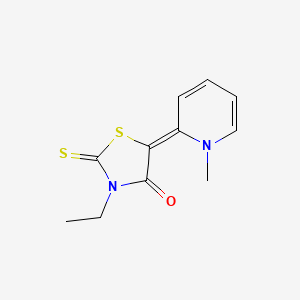
3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one: Unique due to its specific substitution pattern and thiazolidinone core.
Thiazolidinones: A class of compounds with a similar core structure but different substituents, exhibiting diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
This compound stands out due to its combination of a thiazolidinone core and a pyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-Ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one, also known as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C11H12N2OS2
- CAS Number : 36772-64-2
- Molar Mass : 252.36 g/mol
Antimicrobial Activity
Thiazolidinones, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for several tested strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 300 |
| Candida albicans | 400 |
Anticancer Activity
Research has demonstrated the potential of thiazolidinone derivatives in cancer therapy. Specifically, studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231) have revealed that compounds similar to this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies
-
Antimicrobial Evaluation :
A study assessed the antimicrobial efficacy of various thiazolidinone derivatives against a panel of pathogens. The results indicated that derivatives closely related to this compound exhibited superior activity compared to standard antibiotics. -
Cytotoxicity in Cancer Cells :
Another investigation focused on the cytotoxic effects of thiazolidinones on cancer cell lines. The study reported significant reductions in cell viability at concentrations as low as 50 µM, with enhanced effects when combined with conventional chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C11H12N2OS2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-3-13-10(14)9(16-11(13)15)8-6-4-5-7-12(8)2/h4-7H,3H2,1-2H3/b9-8+ |
InChI Key |
HLIACYSTIJITSD-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/C=CC=CN2C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C=CC=CN2C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















